Product packaging for Methyl 3-(5-amino-1H-indol-1-yl)propanoate(Cat. No.:CAS No. 168166-75-4)

Methyl 3-(5-amino-1H-indol-1-yl)propanoate

Cat. No.: B599907
CAS No.: 168166-75-4
M. Wt: 218.256
InChI Key: WWAGINKXUZAAPD-UHFFFAOYSA-N
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Description

Methyl 3-(5-amino-1H-indol-1-yl)propanoate (CAS 168166-75-4) is a chemical compound with the molecular formula C12H14N2O2 and a molecular weight of 218.25 g/mol . This indole derivative is characterized by a propanoate chain linked to the nitrogen of the 5-aminoindole structure, as represented by the SMILES code COC(=O)CCN1C=CC2=C1C=CC(N)=C2 . It is supplied for research applications and requires storage sealed in dry conditions at 2-8°C to maintain stability . As a functionalized indole, this compound is a valuable building block in medicinal chemistry and drug discovery. The indole scaffold is recognized as a privileged structure in pharmacology, known for its presence in a wide array of therapeutic agents . Indole derivatives demonstrate a broad spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, antiviral, and antioxidant effects . The presence of the 5-amino group on the indole ring of this specific compound provides a reactive site for further chemical modifications, allowing researchers to create diverse libraries of compounds for biological screening. This is particularly relevant in the development of new anti-infective agents, as hybrid molecules combining indole with other pharmacophores, such as thiazolidinone, have shown potent activity against resistant bacterial strains including Methicillin-resistant Staphylococcus aureus (MRSA) . Furthermore, such indole-based hybrids have demonstrated significant antifungal activity, often exceeding that of reference drugs like ketoconazole . This product is intended for research purposes only and is not for diagnostic or therapeutic use. Researchers should handle this material with appropriate precautions in a controlled laboratory setting.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H14N2O2 B599907 Methyl 3-(5-amino-1H-indol-1-yl)propanoate CAS No. 168166-75-4

Properties

IUPAC Name

methyl 3-(5-aminoindol-1-yl)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O2/c1-16-12(15)5-7-14-6-4-9-8-10(13)2-3-11(9)14/h2-4,6,8H,5,7,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWAGINKXUZAAPD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCN1C=CC2=C1C=CC(=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10734682
Record name Methyl 3-(5-amino-1H-indol-1-yl)propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10734682
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

168166-75-4
Record name Methyl 3-(5-amino-1H-indol-1-yl)propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10734682
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(5-amino-1H-indol-1-yl)propanoate typically involves the Fischer indole synthesis, which is a well-known method for constructing indole rings. The process starts with the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions to form the indole core. The amino group can be introduced through nitration followed by reduction, and the ester group is typically added via esterification reactions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale Fischer indole synthesis with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(5-amino-1H-indol-1-yl)propanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert nitro groups to amino groups or reduce other functional groups present in the molecule.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups onto the indole ring .

Scientific Research Applications

Methyl 3-(5-amino-1H-indol-1-yl)propanoate has several applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of more complex indole derivatives and other heterocyclic compounds.

    Biology: The compound is used in the study of biological processes involving indole derivatives, such as enzyme inhibition and receptor binding.

    Medicine: It is investigated for its potential therapeutic properties, including anticancer, antiviral, and antimicrobial activities.

    Industry: The compound is utilized in the development of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of Methyl 3-(5-amino-1H-indol-1-yl)propanoate involves its interaction with various molecular targets and pathways. The indole ring can bind to specific receptors or enzymes, modulating their activity. For instance, it may inhibit certain enzymes involved in cancer cell proliferation or interact with viral proteins to prevent replication .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Substituent Position on the Indole Ring

  • Methyl 3-(1H-Indol-3-yl)propanoate (CAS 5548-09-4): The indole substitution occurs at position 3, lacking the 5-amino group.
  • 3-(5-Methoxy-1H-indol-3-yl)propanoic acid (CAS 39547-16-5): Features a methoxy group at position 5 and a carboxylic acid instead of a methyl ester. The methoxy group provides electron-donating effects, while the acid group decreases lipophilicity, impacting bioavailability .

Amino Group Placement

  • Methyl 2-amino-3-(5-fluoro-1H-indol-3-yl)propanoate: The amino group is on the propanoate chain (α-carbon) rather than the indole ring. This structural variation may alter binding modes in enzyme-active sites, as seen in sulfonamide-containing analogs (e.g., ) .
  • Methyl (2R)-2-amino-3-(1H-indol-3-yl)propanoate: The chiral amino group on the side chain could enhance stereoselective interactions, a feature absent in the target compound .

Ester vs. Acid Derivatives

  • 3-(5-Methoxy-1H-indol-3-yl)propanoic acid: The carboxylic acid group increases polarity, reducing cell permeability compared to methyl esters. This is critical in drug design where membrane penetration is essential .
  • Butyl ester analogs (e.g., ) : Longer alkyl chains (e.g., butyl) further enhance lipophilicity but may reduce solubility in aqueous environments .

Physicochemical Properties

Compound Name Molecular Weight Substituents Key Functional Groups Solubility (Inferred)
Methyl 3-(5-amino-1H-indol-1-yl)propanoate 218.25 g/mol 5-Amino (indole-1-yl) Methyl ester Moderate (lipophilic)
3-(5-Methoxy-1H-indol-3-yl)propanoic acid 219.24 g/mol 5-Methoxy (indole-3-yl) Carboxylic acid Low (polar)
Methyl 2-amino-3-(5-fluoro-1H-indol-3-yl)propanoate 236.24 g/mol 5-Fluoro (indole-3-yl), α-amino Methyl ester, amino Moderate (amphiphilic)
Methyl 3-(1H-indol-3-yl)propanoate 203.24 g/mol Unsubstituted (indole-3-yl) Methyl ester High (non-polar solvents)

Biological Activity

Methyl 3-(5-amino-1H-indol-1-yl)propanoate, a compound featuring an indole structure, has garnered attention for its diverse biological activities. This article explores its mechanisms of action, therapeutic potential, and comparative studies with similar compounds.

  • Molecular Formula : C₁₂H₁₄N₂O₂
  • Molecular Weight : 218.25 g/mol
  • CAS Number : 168166-75-4

The compound is characterized by the presence of an amino group and a methyl ester, which contribute to its reactivity and biological properties .

This compound interacts with various molecular targets, including:

  • Enzyme Inhibition : It may inhibit enzymes involved in cancer cell proliferation, thereby exerting anticancer effects.
  • Receptor Binding : The indole structure allows binding to specific receptors, influencing cellular signaling pathways.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. It has been evaluated alongside other indole derivatives in various studies:

  • Cell Line Studies : The compound demonstrated cytotoxic effects against several cancer cell lines, including breast (MDA-MB-231), lung (H460), and colon (HT29) cells. The IC50 values were comparable to established anticancer agents like PAC-1 and oncrasin-1 .

Antimicrobial Activity

The compound's antimicrobial properties have also been investigated:

  • Bacterial Inhibition : It showed promising antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimal inhibitory concentration (MIC) values for certain derivatives were lower than those for conventional antibiotics like ampicillin .

Neuroprotective Effects

Indole derivatives are known for their neuroprotective properties. This compound may modulate inflammatory and oxidative stress pathways, making it a candidate for treating neurodegenerative disorders .

Comparative Analysis with Similar Compounds

Compound NameStructureBiological ActivityIC50 (µM)
Methyl 3-(1H-indol-1-yl)propanoateLacks amino groupLower reactivity in biological contextsN/A
Methyl 3-(5-methoxy-1H-indol-1-yl)propanoateContains methoxy groupAltered chemical properties affecting activityN/A
This compoundUnique amino & methyl ester groupsSignificant anticancer & antimicrobial activities<50

The unique combination of the amino group and methyl ester in this compound enhances its biological activity compared to similar compounds .

Study on Anticancer Activity

In a controlled study, this compound was administered to various cancer cell lines. Results indicated that the compound inhibited cell growth significantly at concentrations as low as 20 µM, with apoptosis confirmed through fluorescence microscopy techniques using Hoechst and PI staining .

Neuroprotective Study

Another study focused on the neuroprotective effects of indole derivatives, including this compound. The findings suggested that the compound reduced oxidative stress markers and improved cell viability in SH-SY5Y neuroblastoma cells subjected to H2O2-induced damage .

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for Methyl 3-(5-amino-1H-indol-1-yl)propanoate, and how can reaction yields be optimized?

  • Methodological Answer : The compound can be synthesized via indole functionalization, such as alkylation of 5-aminoindole with methyl acrylate derivatives. Key steps include protecting the 5-amino group (e.g., using trifluoroacetyl) to prevent side reactions during coupling. Reaction optimization involves adjusting solvent polarity (e.g., DMF or THF), temperature (40–60°C), and catalysts like DMAP. Yield improvements (≥70%) are achievable by monitoring reaction progress via TLC or HPLC and using anhydrous conditions to suppress hydrolysis .

Q. Which spectroscopic techniques are most reliable for characterizing purity and structure?

  • Methodological Answer :

  • NMR : ¹H and ¹³C NMR confirm regioselectivity of the propanoate linkage and indole substitution. Key signals include aromatic protons (δ 6.8–7.5 ppm) and ester carbonyl (δ ~170 ppm) .
  • HPLC : Use a C18 column with a mobile phase of acetonitrile/water (0.1% TFA) to assess purity (>95%). Retention time shifts indicate impurities or degradation .
  • Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]+ at m/z 233.1) .

Q. What safety protocols are critical for handling this compound?

  • Methodological Answer :

  • PPE : Wear nitrile gloves, lab coats, and OV/AG/P99 respirators in powder-handling scenarios .
  • Ventilation : Use fume hoods for weighing and reactions to avoid inhalation of airborne particles .
  • Spill Management : Neutralize spills with inert adsorbents (e.g., vermiculite) and avoid water rinsing to prevent drainage contamination .

Q. How should the compound be stored to ensure stability?

  • Methodological Answer : Store in airtight, light-resistant containers under nitrogen at –20°C. Stability tests (e.g., accelerated aging at 40°C/75% RH for 4 weeks) confirm no decomposition. Monitor via HPLC for ester hydrolysis or indole oxidation .

Advanced Research Questions

Q. How can crystallographic data discrepancies in derivatives be resolved?

  • Methodological Answer : Use SHELXL for refinement, focusing on:

  • Twinned Data : Apply TWIN/BASF commands to model pseudo-merohedral twinning.
  • Disorder : Refine occupancies of overlapping substituents (e.g., ester groups) using PART instructions.
  • Validate with R1 < 5% and wR2 < 12% .

Q. What strategies prevent 5-amino group degradation during indole functionalization?

  • Methodological Answer :

  • Protection : Use Boc or Fmoc groups during alkylation. Deprotect with TFA (Boc) or piperidine (Fmoc).
  • Mild Conditions : Avoid strong acids/bases; employ Pd-catalyzed cross-coupling for C–N bond formation.
  • Monitor by LC-MS to detect deamination (mass shift –16 Da) .

Q. How can stability under varying pH/temperature be systematically analyzed?

  • Methodological Answer :

  • pH Studies : Incubate solutions (pH 1–13) at 37°C for 24h. Quench with buffer and analyze degradation via UPLC-PDA.
  • Thermal Stability : Use DSC/TGA to identify decomposition thresholds (>150°C).
  • Kinetic Modeling : Apply Arrhenius equations to predict shelf-life .

Q. What computational methods predict reactivity in nucleophilic substitutions?

  • Methodological Answer :

  • DFT Calculations : Optimize geometry at B3LYP/6-31G* level to map electrostatic potential (ESP) for nucleophilic attack sites.
  • MD Simulations : Solvate the molecule in explicit water to assess ester hydrolysis rates.
  • Validate with experimental kinetic data (e.g., pseudo-first-order rate constants) .

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